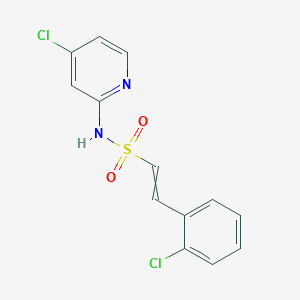
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is a chemical structure that appears to be related to various sulfonamide derivatives. These compounds are significant in the chemical and pharmaceutical industries due to their diverse applications and biological activities. The presence of chlorophenyl and chloropyridinyl groups suggests potential for interaction with biological systems, as chlorinated aromatic compounds often exhibit unique chemical behaviors.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a solvent-free microwave-assisted preparation method has been developed for N-(2-(pyridin-2-yl)ethyl)sulfonamides, which are structurally related to the compound . This method involves a 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines, which could potentially be adapted for the synthesis of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" by incorporating the appropriate chlorinated reactants.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar sulfonamide compound was determined by X-ray crystallography, revealing the spatial arrangement and unit cell constants . Although the exact structure of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is not provided, it is likely to contain planar segments and exhibit specific angles between these planes, as observed in other chlorophenyl sulfonamide derivatives .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be quite diverse. The literature suggests that sulfonamides can act as donors in conjugate addition reactions, while vinylpyridines can serve as acceptors . This implies that "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" may also participate in similar reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of a sulfonate group can confer water solubility, while the aromatic chlorinated groups may affect the compound's lipophilicity and electronic properties . Spectroscopic characterization, such as UV-vis and fluorescence spectroscopy, can provide insights into the electronic transitions and potential applications of these compounds, such as in two-photon pumped frequency-upconversion lasing experiments .
科学的研究の応用
Chemical Synthesis and Antiviral Activity
Starting from 4-chlorobenzoic acid, a study explored the synthesis of new sulfonamide derivatives, focusing on their antiviral activity against tobacco mosaic virus. This process, involving esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, led to the creation of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were tested for their bioactivity, with some showing potential antiviral properties (Chen et al., 2010).
Protective Groups in Organic Synthesis
Research on the application of the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group for protecting NH groups in various compounds, including imides and azinones, has been significant. This study demonstrated how Tsv-protected derivatives could be obtained through conjugate addition to tosylacetylene, showcasing a method to control the stereochemistry of the double bond. The stability of these groups under different conditions and their removal via conjugate addition-elimination mechanism were highlighted, providing insights into the versatility of sulfonamide derivatives in organic synthesis (Petit et al., 2014).
Anticancer and Antimicrobial Agents
A study focused on synthesizing novel sulfonamides with pyridine and evaluating their efficacy as anticancer and antimicrobial agents. The synthesis process involved interacting with different aldehydes and reaction with malononitrile and ethyl cyanoacetate, leading to compounds showing promising activity against cancer cell lines and gram-negative bacteria. This research illustrates the potential of sulfonamide derivatives in developing new therapeutic agents (Debbabi et al., 2017).
Antimycobacterial Agents
Another study introduced sulfonamide derivatives as potent inhibitors for beta-carbonic anhydrases from Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. These compounds exhibited excellent inhibitory activity, with several being subnanomolar inhibitors, suggesting a new avenue for antimycobacterial drug development with an alternate mechanism of action (Güzel et al., 2009).
Corrosion Inhibition
Research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) as corrosion inhibitors for mild steel in sulfuric acid medium has been significant. The study demonstrated the efficiency of these compounds as corrosion inhibitors, their adsorption behavior, and their potential for practical applications in protecting metal surfaces (Sappani & Karthikeyan, 2014).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-5-7-16-13(9-11)17-20(18,19)8-6-10-3-1-2-4-12(10)15/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOKCQCAXKJQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
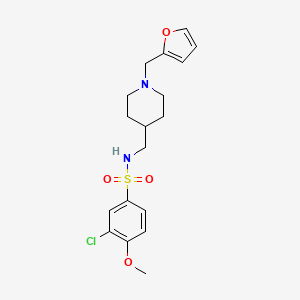

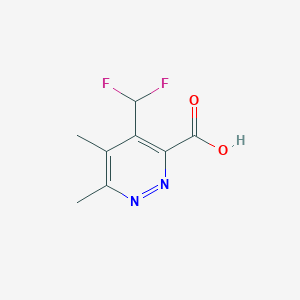
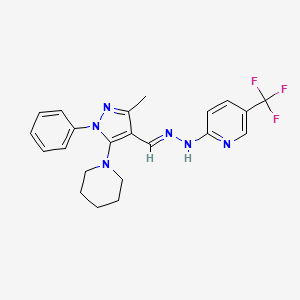
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
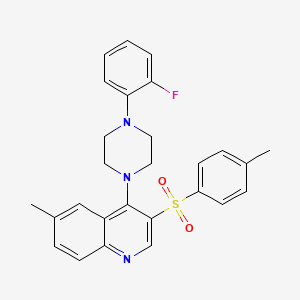
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
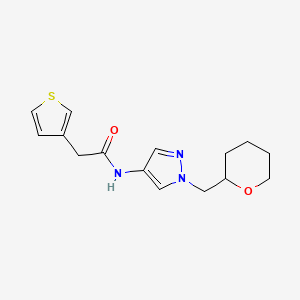
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)